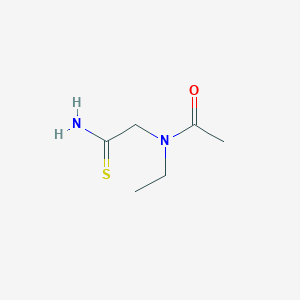

2-(N-acetyl-N-ethylamino)thioacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2OS |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

N-(2-amino-2-sulfanylideneethyl)-N-ethylacetamide |

InChI |

InChI=1S/C6H12N2OS/c1-3-8(5(2)9)4-6(7)10/h3-4H2,1-2H3,(H2,7,10) |

InChI Key |

KDLOHZMKNXLBOV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=S)N)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 N Acetyl N Ethylamino Thioacetamide and Analogues

Established Synthetic Routes

The synthesis of 2-(N-acetyl-N-ethylamino)thioacetamide can be approached through several established routes, primarily involving the construction of the core structure followed by the introduction of the thioamide functionality.

Synthesis via Cyanomethylacetamide Precursors and Thionation Reactions

A plausible and established method for the synthesis of thioamides involves the conversion of a corresponding nitrile precursor. In the context of this compound, this would begin with the synthesis of the N-acetyl-N-ethylaminoacetonitrile intermediate. This precursor can be synthesized through the alkylation of N-ethylacetamide with chloroacetonitrile or via a Strecker-type reaction involving N-ethyl-N-vinylacetamide and a cyanide source.

Once the cyanomethylacetamide precursor, N-acetyl-N-ethylaminoacetonitrile, is obtained, it can be converted to the desired thioacetamide (B46855). This transformation is typically achieved through the addition of hydrogen sulfide (H₂S) to the nitrile group. The reaction is often catalyzed by a base, such as triethylamine or pyridine, to facilitate the nucleophilic attack of the hydrosulfide ion on the nitrile carbon. Alternatively, reagents like ammonium bisulfide can be employed. While effective, this method requires the handling of toxic and odorous hydrogen sulfide gas, necessitating specialized equipment and safety precautions.

Another approach for the thionation of the nitrile involves the use of phosphorus pentasulfide (P₄S₁₀). The reaction of nitriles with P₄S₁₀ in an inert solvent can yield the corresponding thioamide. However, this method can sometimes lead to the formation of byproducts and may require harsh reaction conditions.

| Precursor | Reagent | Conditions | Product | Yield |

| N-acetyl-N-ethylaminoacetonitrile | H₂S, Triethylamine | Dichloromethane, 0°C to rt | This compound | Moderate to Good |

| N-acetyl-N-ethylaminoacetonitrile | P₄S₁₀ | Toluene, Reflux | This compound | Variable |

Multi-step Approaches Involving Thioacetamide and Acetamide Intermediates

Multi-step synthetic strategies provide a versatile platform for the synthesis of this compound, allowing for the sequential introduction of the necessary functional groups.

One such approach commences with a readily available starting material like 2-chloro-N-ethylacetamide. This intermediate can be subjected to a nucleophilic substitution reaction with a protected thioacetamide equivalent or, more commonly, with a source of sulfur, such as sodium hydrosulfide, to introduce the thioamide moiety. Subsequent N-acetylation of the resulting 2-(ethylamino)thioacetamide would yield the final product. The acetylation step can be carried out using standard reagents like acetic anhydride or acetyl chloride in the presence of a base.

Alternatively, the synthesis can begin with N-ethylaminoacetamide. This intermediate can be prepared by the amination of ethyl chloroacetate with ethylamine, followed by amidation. The N-ethylaminoacetamide can then be N-acetylated to form N-acetyl-N-ethylaminoacetamide. The final and crucial step is the thionation of the amide group to a thioamide. This transformation is most commonly and efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in an anhydrous solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. nih.gov Lawesson's reagent is known for its mildness and high chemoselectivity in converting amides to thioamides. nih.gov

| Intermediate | Reagent | Conditions | Product | Yield |

| 2-(ethylamino)thioacetamide | Acetic Anhydride, Pyridine | Dichloromethane, 0°C to rt | This compound | Good |

| N-acetyl-N-ethylaminoacetamide | Lawesson's Reagent | Toluene, Reflux | This compound | Good to Excellent |

Exploration of Novel and High-Yield Synthetic Strategies

The development of more efficient, selective, and sustainable methods for the synthesis of thioamides, including this compound, is an active area of research.

Catalytic Approaches in Thioacetamide Derivatization

Recent advancements in catalysis offer promising alternatives to traditional stoichiometric reagents for thioamide synthesis. Transition-metal-catalyzed reactions, for instance, can provide milder reaction conditions and improved functional group tolerance. One potential catalytic approach for the synthesis of N,N-disubstituted thioacetamides involves the use of copper or palladium catalysts to facilitate the coupling of a thioacetamide precursor with an appropriate electrophile.

For the derivatization of a pre-formed thioacetamide, catalytic methods could be employed to introduce the N-acetyl-N-ethylamino moiety. For example, a transition-metal-catalyzed N-alkylation of a primary thioacetamide with an ethylating agent, followed by a catalytic N-acetylation, could be a viable route. Continuous-flow acetylation reactions using acetonitrile as a safe acetylating agent over a solid catalyst like alumina have been developed for amines and could potentially be adapted for N-acetylation in this synthesis. nih.govresearchgate.net

Furthermore, multicomponent reactions catalyzed by transition metals or organocatalysts are emerging as powerful tools for the one-pot synthesis of complex molecules. A hypothetical multicomponent reaction for the synthesis of this compound could involve the reaction of an ethyl isocyanide, an acetylating agent, and a sulfur source in the presence of a suitable catalyst.

| Reactants | Catalyst | Conditions | Product |

| Thioacetamide, Ethylating Agent, Acetylating Agent | Transition Metal Catalyst | Solvent, Heat | This compound |

| Ethyl Isocyanide, Acetylating Agent, Sulfur Source | Organocatalyst or Transition Metal | One-pot | This compound |

Considerations for Stereoselective and Enantioselective Synthesis

The target molecule, this compound, is achiral. However, the development of stereoselective and enantioselective synthetic methods is crucial for the preparation of chiral analogues that may possess interesting biological activities. The introduction of a stereocenter, for example, at the alpha-position to the thioamide group, would necessitate the use of asymmetric synthesis methodologies.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various functional groups. Chiral catalysts, such as cinchona alkaloids or proline derivatives, could potentially be employed to catalyze the asymmetric addition of a nucleophile to an appropriate prochiral precursor of a this compound analogue. For instance, an enantioselective Michael addition of thioacetamide to a chiral α,β-unsaturated N-acetyl-N-ethyl enamide could be a possible strategy.

Furthermore, the stereoselective reduction of a chiral α-keto thioamide precursor using chiral reducing agents or catalytic asymmetric hydrogenation could also lead to the formation of enantioenriched thioamide analogues. The synthesis of thiopeptide derivatives has demonstrated that stereointegrity at the α-position can be maintained under certain thioacylation conditions. nih.gov

Integration of Green Chemistry Principles in Thioamide Synthesis

The application of green chemistry principles to the synthesis of thioamides is of growing importance to minimize the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the reduction of waste.

In the context of synthesizing this compound, several green chemistry principles can be integrated. The use of water as a solvent for certain steps, where feasible, is a significant improvement over volatile organic compounds. organic-chemistry.orgorganic-chemistry.org For instance, some thioamide syntheses have been successfully carried out in aqueous media. organic-chemistry.orgorganic-chemistry.org

The replacement of hazardous reagents is another crucial aspect. For thionation, moving away from toxic H₂S gas or stoichiometric amounts of phosphorus-based reagents towards catalytic systems or the use of elemental sulfur in the presence of a suitable activator is a greener approach. chemistryviews.org The use of mechanochemistry, where reactions are carried out by grinding solids together with minimal or no solvent, is also a promising green alternative that can lead to higher efficiency and reduced waste. nih.gov

Furthermore, the development of one-pot or tandem reactions that minimize the number of synthetic steps, work-up procedures, and purification stages aligns with the principles of atom economy and waste prevention. nih.gov Catalytic methods, as discussed in section 2.2.1, inherently contribute to green chemistry by reducing the amount of waste generated from stoichiometric reagents.

| Green Chemistry Principle | Application in Thioamide Synthesis |

| Waste Prevention | One-pot synthesis, catalytic reactions |

| Atom Economy | Multicomponent reactions |

| Less Hazardous Chemical Syntheses | Replacement of toxic thionating agents |

| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions (mechanochemistry) |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials |

| Reduce Derivatives | Minimizing the use of protecting groups |

| Catalysis | Use of organocatalysts or transition metal catalysts |

Chemical Reactivity and Mechanistic Investigations of 2 N Acetyl N Ethylamino Thioacetamide

Reactions Involving the Thioamide Functional Group

The thioamide group is the most prominent functional group in 2-(N-acetyl-N-ethylamino)thioacetamide, serving as a key site for various reactions. Its reactivity stems from the carbon-sulfur double bond and the adjacent nitrogen atom, which can participate in nucleophilic additions, transamidations, and cyclization reactions.

Transamidation and Nucleophilic Addition Reactions

The thioamide linkage in this compound can undergo transamidation, a process that involves the exchange of the amino group. This reaction is a valuable tool for modifying the thioamide structure. nih.gov Generally, the direct transamidation of thioamides can be challenging but can be achieved through activation of the thioamide, for example, by N-acylation, which destabilizes the thioamide bond and facilitates nucleophilic attack by an incoming amine. nih.gov For instance, activation with a tert-butoxycarbonyl (Boc) group allows for the N–C(S) bond to be cleaved and reformed with a different amine under mild conditions. nih.gov While not specifically documented for this compound, similar principles could be applied. Antimony chlorides, such as SbCl3, have also been shown to catalyze the transamidation of thioacetamide (B46855) with various primary and secondary amines, increasing yields and reducing reaction times. researchgate.netresearchgate.net

Nucleophilic addition to the thiocarbonyl carbon is another fundamental reaction of the thioamide group. The carbon atom of the C=S bond is electrophilic and susceptible to attack by various nucleophiles. youtube.comresearchgate.net These reactions are analogous to those of aldehydes and ketones but are influenced by the electronic properties of the sulfur and nitrogen atoms. The mechanism typically involves the attack of the nucleophile on the thiocarbonyl carbon, followed by protonation of the resulting intermediate. youtube.com The presence of the N-acetyl and N-ethyl groups can sterically and electronically influence the rate and outcome of these addition reactions.

Table 1: Potential Nucleophilic Addition and Transamidation Reactions

| Reaction Type | Reagent/Catalyst | Potential Product | Conditions |

|---|---|---|---|

| Transamidation | Primary/Secondary Amine, SbCl₃ (catalyst) | N-substituted this compound | Varies, often requires heating |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary thiol intermediate | Anhydrous ether |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diamine | Anhydrous ether, followed by aqueous workup |

Cyclization Reactions Leading to Diverse Heterocyclic Systems (e.g., Thiazoles, Pyridinethiones)

The thioamide functionality is a valuable precursor for the synthesis of a wide array of sulfur- and nitrogen-containing heterocyclic compounds. nih.govresearchgate.net These cyclization reactions are crucial in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Thiazole (B1198619) Synthesis: One of the most well-known reactions involving thioamides is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. thieme-connect.de For this compound, a reaction with an α-haloketone or α-haloester would be expected to yield a 2,4-disubstituted thiazole. A metal-free synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids has also been reported, proceeding through a thioamide intermediate followed by intramolecular cyclization. nih.govresearchgate.net

Pyridinethione Synthesis: Pyridinethiones can be synthesized from thioamides by reacting them with α,β-unsaturated carbonyl compounds. researchgate.net For example, the reaction of cyanothioacetamide with α,β-unsaturated ketones leads to the formation of 1(H)-pyridinethione derivatives. researchgate.net By analogy, this compound could potentially react with suitable three-carbon electrophilic partners, such as 1,3-dicarbonyl compounds or their equivalents, to form substituted pyridinethiones.

Other Heterocyclic Systems: The reaction of thioamides with N-substituted maleimides can lead to the formation of complex heterocyclic systems like epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines. nih.govresearchgate.net These reactions often involve an initial Michael addition of the thioamide sulfur to the maleimide (B117702) double bond, followed by intramolecular cyclization and rearrangement steps. nih.gov

Table 2: Potential Cyclization Reactions

| Target Heterocycle | Reagent | General Conditions |

|---|---|---|

| Thiazole | α-Haloketone (e.g., chloroacetone) | Reflux in ethanol |

| Pyridinethione | α,β-Unsaturated ketone | Base catalysis (e.g., piperidine) |

| Pyrrolo[3,4-c]pyridine | N-Arylmaleimide | Heating in dioxane or acetic acid |

Reactivity at the N-Acetyl and N-Ethylamino Moieties

Beyond the thioamide group, the N-acetyl and N-ethylamino substituents provide additional sites for chemical modification, allowing for targeted functionalization and controlled transformations.

Electrophilic Substitution and Targeted Functionalization

Recent research has demonstrated the use of the N-acetyl group in chitin (B13524) as an acetyl source for the transamidation of amines, a reaction often catalyzed by Lewis acids like Cu(OAc)₂. frontiersin.org This suggests that the N-acetyl group in this compound could potentially be activated for similar transformations.

Controlled Redox Transformations of the Thioamide Sulfur

The sulfur atom of the thioamide group in this compound can undergo controlled oxidation and reduction reactions. Oxidation can lead to various sulfur-oxygen species, while reduction typically yields an amine. The specific outcome depends on the reagent and reaction conditions used. The reactivity of the thioamide sulfur allows for its conversion into other functional groups, expanding the synthetic utility of the parent compound. For example, cyanothioacetamide has been utilized as a synthon for the preparation of various heterocyclic systems through reactions that modify the thioamide group. researchgate.net

Catalytic Transformations and Potential as a Ligand Precursor

The structural features of this compound, particularly the presence of sulfur and nitrogen atoms, suggest its potential use in catalytic transformations and as a ligand precursor in coordination chemistry.

Thioamides can serve as versatile building blocks in catalyzed reactions. For example, rhodium- and ruthenium-catalyzed coupling reactions of thioamides with α-diazocarbonyl compounds can produce enaminones. researchgate.net

Furthermore, the sulfur and nitrogen atoms in the molecule are potential donor sites for coordination with metal ions. This makes this compound a candidate as a ligand precursor. The formation of metal complexes could modulate the compound's reactivity or introduce new catalytic properties. The ability of the thioamide group to bind to metals is a key aspect of its chemistry, and this property could be exploited in the design of new catalysts or functional materials.

In Depth Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the connectivity of atoms.

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of 2-(N-acetyl-N-ethylamino)thioacetamide by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-acetyl, N-ethyl, and thioacetylmethyl groups.

N-acetyl group: A sharp singlet peak, integrating to three protons, is anticipated for the methyl protons of the acetyl group, typically appearing in the range of δ 2.0-2.2 ppm. researchgate.netnih.gov

N-ethyl group: This group will present a characteristic quartet-triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet around δ 3.3-3.5 ppm. The terminal methyl protons (-CH₃) will likely be observed as a triplet around δ 1.1-1.2 ppm.

Thioacetamide (B46855) methylene group: The protons of the methylene group adjacent to the thioamide moiety (-CH₂-C(S)) are expected to be deshielded and appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

N-acetyl group: Two distinct carbon signals are expected. The carbonyl carbon (C=O) signal would appear significantly downfield, typically in the range of δ 170-175 ppm. nd.edu The methyl carbon (-CH₃) signal is expected in the upfield region, around δ 20-30 ppm. libretexts.org

N-ethyl group: The methylene carbon (-CH₂-) attached to the nitrogen is predicted to resonate around δ 40-50 ppm, while the terminal methyl carbon (-CH₃) would appear further upfield, around δ 10-15 ppm. libretexts.org

Thioacetamide group: The thiocarbonyl carbon (C=S) is the most deshielded carbon in the molecule, with an expected chemical shift greater than δ 200 ppm, a characteristic feature of thioamides. cdnsciencepub.comcdnsciencepub.com The methylene carbon (-CH₂-) adjacent to the thiocarbonyl group would also be identified.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Subgroup | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-acetyl | -CH₃ | ~2.1 (singlet) | ~22 |

| >C=O | - | ~172 | |

| N-ethyl | -CH₂- | ~3.4 (quartet) | ~45 |

| -CH₃ | ~1.2 (triplet) | ~13 | |

| Thioacetamide | -CH₂- | ~3.8 (singlet) | ~50 |

| >C=S | - | >200 |

To gain deeper insights into the molecule's conformation and the dynamics of its functional groups, advanced NMR techniques would be employed.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would confirm the coupling between the methylene and methyl protons within the N-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons (e.g., correlating the ¹H signals of the ethyl and acetyl methyl groups to their respective ¹³C signals).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which are crucial for piecing together the molecular fragments. For instance, correlations would be expected from the N-acetyl methyl protons to the acetyl carbonyl carbon and from the N-ethyl methylene protons to the adjacent methyl carbon and the nitrogen-bonded carbons of the other substituents.

Solid-State NMR: Solid-state ¹³C NMR spectroscopy would be particularly valuable for characterizing the thiocarbonyl group. This technique can determine the principal components of the carbon chemical shift tensor for the C=S group. Studies on similar molecules like thioacetamide have shown that the orientation and magnitudes of these tensor components are highly sensitive to the electronic environment and provide detailed information about the nature of the thiocarbonyl bond. cdnsciencepub.comcdnsciencepub.com It can also provide insights into the molecular packing and intermolecular interactions in the crystalline state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Upon ionization, typically by Electron Impact (EI), the molecular ion (M⁺•) of this compound would be formed. High-resolution mass spectrometry (HRMS) would allow for the determination of its exact mass, which can be used to confirm the elemental formula.

The fragmentation of the molecular ion is expected to follow predictable pathways based on the functional groups present.

Alpha-Cleavage: A common fragmentation pathway for carbonyl compounds is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This could lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion.

Amide Bond Cleavage: Cleavage of the bonds adjacent to the central nitrogen atom is also highly probable, leading to fragments corresponding to the N-acetyl and N-ethyl moieties.

Thioamide Fragmentation: Thioamides also undergo characteristic fragmentations, which can involve the loss of the thioformyl (B1219250) group or rearrangements. researchgate.netresearchgate.net The presence of sulfur can be identified by the characteristic isotopic pattern of the molecular ion peak (an M+2 peak approximately 4.4% of the M peak intensity due to the natural abundance of ³⁴S).

Predicted Key Fragments in Mass Spectrometry

| Fragment Structure | Predicted m/z | Fragmentation Pathway |

| [CH₃CO]⁺ | 43 | α-cleavage at acetyl group |

| [M - CH₃]⁺ | M-15 | Loss of acetyl methyl radical |

| [M - C₂H₅]⁺ | M-29 | Loss of ethyl radical |

| [CH₃CON(C₂H₅)CH₂]⁺ | 100 | Cleavage of C-C bond adjacent to thioamide |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be employed to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. researchgate.netresearchgate.net The high precision of HRMS allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z). nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C6H12N2OS |

| Calculated Monoisotopic Mass | 160.0670 Da |

Analysis of Fragmentation Pathways for Structural Information

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. researchgate.net When the molecular ion of this compound is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments helps to piece together the molecule's structure.

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms or the thioamide group is a common pathway for amines and amides. nih.govlibretexts.org

Loss of neutral molecules: The elimination of small, stable neutral molecules such as ketene (B1206846) (CH₂=C=O) from the acetyl group or the loss of the thioacetamide group can produce significant peaks in the mass spectrum. raco.cat

The resulting fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the atoms within the structure. nih.gov

| Proposed Fragment Structure | m/z (Da) | Plausible Origin |

|---|---|---|

| [M - CH₂CO]+ | 118.05 | Loss of ketene |

| [M - CH₃CSNH₂]+ | 86.08 | Cleavage of the C-N bond |

| [CH₃CONHCH₂CH₂]+ | 86.08 | Cleavage of the C-N bond |

| [CH₃CO]+ | 43.02 | Acylium ion |

| [CH₂CSNH₂]+ | 74.02 | Thioacetamide fragment |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule, confirming its conformation in the crystal lattice. nih.gov The resulting electron density map reveals the exact position of each atom, offering an unambiguous structural proof. researchgate.net

Analysis of Crystal Packing and Supramolecular Interactions

| Interaction Type | Potential Donor/Acceptor Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Donor: N-H (thioamide) Acceptor: C=O (acetyl), C=S (thioamide) | Primary determinant of crystal packing, forming chains or sheets. nih.govnih.gov |

| van der Waals Forces | Aliphatic portions (ethyl group, methylene groups) | Contribute to overall packing efficiency and stability. |

| Dipole-Dipole Interactions | Polar C=O, C=S, and C-N bonds | Influence molecular orientation within the lattice. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure of a molecule. nih.gov The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The primary chromophores in this molecule are the acetyl (C=O) and thioacetamide (C=S) groups. These groups are expected to give rise to characteristic electronic transitions:

π → π transitions:* Associated with the π-systems of the C=O and C=S bonds, typically occurring at higher energies (shorter wavelengths).

n → π transitions:* Involving the promotion of a non-bonding electron (from the lone pairs on oxygen, sulfur, or nitrogen) to an anti-bonding π* orbital. These transitions are generally weaker and occur at lower energies (longer wavelengths). scielo.org.za

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. The ability of this compound to fluoresce would depend on its structure and the solvent environment, as these factors influence the efficiency of radiative versus non-radiative decay pathways. nih.govnih.gov The fluorescence spectrum is typically red-shifted (appears at longer wavelengths) compared to the absorption spectrum. researchgate.net

| Spectroscopic Method | Parameter | Expected Range/Observation | Associated Transition |

|---|---|---|---|

| UV-Visible Absorption | λmax (nm) | ~200-220 nm | π → π* (C=O) |

| λmax (nm) | ~250-280 nm | π → π* (C=S) | |

| λmax (nm) | ~280-320 nm | n → π* (C=O) | |

| λmax (nm) | ~350-450 nm | n → π* (C=S) | |

| Fluorescence Emission | λem (nm) | > Absorption λmax | Emission from lowest excited singlet state |

Computational and Theoretical Chemistry Studies of 2 N Acetyl N Ethylamino Thioacetamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide insights into geometry, stability, and electronic properties.

Geometry Optimization and Exploration of Conformational Space

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like 2-(N-acetyl-N-ethylamino)thioacetamide, with several rotatable single bonds, an exploration of the conformational space is necessary to identify the global minimum energy structure and other low-energy conformers. Such studies on related N-substituted diacetamides have been performed to understand how different conformers influence reaction pathways. nih.gov A full conformational analysis would reveal the most probable shapes the molecule adopts, which is critical for understanding its interactions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential, and Charge Distribution

The electronic structure dictates the chemical reactivity of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is vital for predicting how the molecule will interact with other chemical species. For instance, the sulfur and oxygen atoms in the thioacetamide (B46855) and acetyl groups would be expected to be regions of negative potential, while hydrogen atoms attached to carbons would show positive potential.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior over time, particularly in the presence of a solvent. MD simulations can reveal how the molecule's conformation changes in a solution and how it interacts with solvent molecules. nih.govmdpi.com For this compound, MD simulations could predict its solvation properties, diffusion characteristics, and the stability of its different conformers in various solvents like water or organic solvents.

Analysis of Intramolecular and Intermolecular Interactions: Natural Bond Orbital (NBO), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)

To gain a deeper understanding of bonding and non-bonding interactions, specific analytical methods are employed on the quantum chemical results.

Natural Bond Orbital (NBO) analysis is used to study charge transfer, conjugative interactions, and intramolecular rehybridization. researchgate.net It can quantify the strength of interactions, such as hyperconjugation between filled and empty orbitals, which contribute to molecular stability. For similar acetamide derivatives, NBO analysis has been used to elucidate the nature of intramolecular charge delocalization. nih.govresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that map the localization of electrons in a molecule. These methods provide a clear picture of covalent bonds and lone pairs, helping to visualize the molecule's electronic structure in real space.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational methods are invaluable for studying how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. For related thioacetamide compounds, reaction mechanisms have been explored to understand how they interact with other molecules. nih.govmdpi.com A computational study on this compound could, for example, investigate its hydrolysis or thermal decomposition pathways, providing activation energies and reaction rates. nih.gov

Structure-Property Relationship Studies in Non-Biological Contexts

Computational chemistry can establish relationships between a molecule's structure and its physical or chemical properties in non-biological applications. For example, studies could correlate the calculated electronic properties (like the HOMO-LUMO gap or dipole moment) of this compound with its potential use as a ligand in coordination chemistry, a building block in materials science, or its stability under different environmental conditions. While structure-activity relationships for similar thioacetamide-triazoles have been explored in a biological context, a non-biological study would focus on material properties. mdpi.com

Analytical Methodologies for the Detection and Quantification of 2 N Acetyl N Ethylamino Thioacetamide

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) with Spectroscopic Detection (Mass Spectrometry, UV-Vis)

Chromatographic techniques are powerful tools for separating components of a mixture, and when coupled with spectroscopic detectors, they provide high sensitivity and selectivity for the analysis of specific compounds like 2-(N-acetyl-N-ethylamino)thioacetamide.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. For the analysis of thioamides, reverse-phase HPLC (RP-HPLC) is often employed. A novel RP-HPLC method was developed for the quantification of a related compound, 2-(dimethyl amino) thioacetamide (B46855), which could be adapted for this compound. researchgate.net The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netmdpi.comscielo.br The addition of additives such as acetic acid or triethylamine to the mobile phase can improve peak shape and resolution. researchgate.net

UV-Vis Detection: Thioamides exhibit UV absorbance, allowing for their detection using a UV-Vis spectrophotometer. The wavelength for detection is selected based on the compound's maximum absorbance. For instance, 2-(dimethyl amino) thioacetamide was detected at 254 nm. researchgate.net This method is robust and widely available, though it may lack the specificity of mass spectrometry.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers superior sensitivity and specificity. Electrospray ionization (ESI) is a common ionization technique for this purpose. mdpi.comescholarship.org The mass spectrometer can be operated in either full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification of the target analyte. escholarship.org The fragmentation pattern of the molecule in the mass spectrometer provides structural information, aiding in its unambiguous identification. escholarship.org

A summary of typical HPLC conditions that could be adapted for the analysis of this compound is presented below:

| Parameter | Typical Value/Condition | Source |

| Column | C18 (e.g., YMC PACK ODS A, 15cm x 4.6mm, 3.0µm) | researchgate.net |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., sodium acetate and n-Heptane sulfonic acid sodium salt with acetic acid and triethylamine) | researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netscielo.br |

| Column Temperature | 35 - 40 °C | researchgate.netscielo.br |

| Detection | UV at ~254 nm or Mass Spectrometry (ESI) | researchgate.netmdpi.com |

| Injection Volume | 10 µL | researchgate.net |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While thioacetamide itself can be analyzed by GC, the thermal stability of this compound would need to be evaluated. researchgate.net GC analysis of related compounds like thiosemicarbazones has shown that thermal decay can occur in the injection port, leading to the formation of degradation products. scirp.orgscirp.org

Mass Spectrometry (MS) Detection: GC is almost always coupled with a mass spectrometer (GC-MS). The mass spectrum provides a "fingerprint" of the compound, allowing for its identification by comparing it to a spectral library or by interpreting the fragmentation pattern. researchgate.netscirp.orgscirp.org GC-MS analysis of thioacetamide degradation has been used to identify its metabolites. researchgate.net

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. These techniques are based on the oxidation or reduction of the analyte at an electrode surface. nih.govmdpi.com Thiol-containing compounds are known to be electrochemically active, and methods developed for their detection could potentially be applied to this compound.

Electrochemical biosensors, which utilize a biological recognition element in conjunction with an electrochemical transducer, have been developed for the detection of various analytes, including those with amine groups. nih.gov The detection mechanism often involves the electrochemical oxidation of the analyte. nih.gov For instance, screen-printed carbon electrodes modified with nanomaterials have been used to create sensitive electrochemical sensors for the detection of insecticides like thiamethoxam, achieving low detection limits. nih.gov

A potential electrochemical detection strategy for this compound could involve its direct oxidation at a modified electrode. The characteristics of such a sensor are summarized in the table below, based on similar electrochemical sensors:

| Parameter | Description | Source |

| Working Electrode | Glassy carbon electrode or screen-printed carbon electrode, potentially modified with nanoparticles (e.g., gold, cobalt oxide) or polymers. | nih.govnih.gov |

| Detection Technique | Cyclic Voltammetry (CV) for characterization, Differential Pulse Voltammetry (DPV) or Amperometry for quantification. | nih.gov |

| Principle | The thioacetamide or amino group of the molecule is electrochemically oxidized, generating a current proportional to its concentration. | nih.gov |

| Advantages | High sensitivity, rapid analysis, potential for miniaturization and portability. | nih.govmdpi.com |

Further research would be needed to determine the specific electrochemical behavior of this compound and to develop a dedicated sensor.

Optimization of Sample Preparation and Matrix Effects for Robust Analysis

The quality of analytical results heavily depends on the sample preparation procedure and the management of matrix effects. Matrix effects refer to the alteration of the analytical signal of the analyte due to the presence of other components in the sample. bataviabiosciences.com

Sample Preparation: The goal of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For biological samples, this may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net The choice of solvent and extraction conditions is critical to ensure high recovery of the analyte. For instance, in the analysis of N-acylethanolamines, a group of lipid mediators, SPE is often used for cleanup after liquid extraction. researchgate.net Care must be taken to avoid degradation of the analyte during sample processing. nih.gov

Matrix Effects: In LC-MS analysis, matrix components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. chromatographyonline.com This can significantly affect the accuracy and reproducibility of the results. chromatographyonline.com Several strategies can be employed to mitigate matrix effects:

Dilution: Simply diluting the sample can reduce the concentration of interfering compounds. chromatographyonline.com

Optimized Sample Preparation: Developing a more efficient sample cleanup procedure to remove matrix components is a key strategy. chromatographyonline.com

Chromatographic Separation: Modifying the chromatographic conditions to separate the analyte from interfering compounds can be effective. chromatographyonline.com

Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is the most reliable way to compensate for matrix effects. chromatographyonline.com

The impact of the matrix on the analytical signal can be quantitatively assessed by comparing the response of the analyte in a pure solvent to its response in a sample matrix spiked with the same concentration. bataviabiosciences.com

Advanced Applications and Role in Chemical Synthesis and Materials Science

2-(N-acetyl-N-ethylamino)thioacetamide as a Key Synthetic Intermediate for Complex Molecules

The thioamide moiety within this compound is a key reactive center, serving as a versatile precursor for the construction of more complex molecular architectures. This thioamide can act as a nucleophilic sulfur source or participate in cyclization reactions, making it an important building block in synthetic organic chemistry.

Thioamides are well-established precursors for the synthesis of a wide array of sulfur and nitrogen-containing heterocycles. This compound can be effectively employed in classic cyclization reactions to generate valuable heterocyclic systems like thiazoles and pyridinethiones.

One of the most prominent methods for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of a thioamide with an α-halocarbonyl compound. researchgate.netresearchgate.net In this context, this compound can react with various α-halo ketones, esters, or aldehydes to produce a range of 2-substituted thiazoles. The N-acetyl-N-ethylamino side chain would be positioned at the 2-position of the resulting thiazole ring, offering a handle for further functionalization.

Similarly, thioacetamide (B46855) derivatives are crucial in the synthesis of pyridinethiones. These reactions often proceed by reacting the thioamide with α,β-unsaturated carbonyl compounds or dicarbonyls. tandfonline.comresearchgate.nettandfonline.com For instance, the reaction with ylidene derivatives of cyanothioacetamide and ethyl acetoacetate is a known route to pyridinethiol derivatives. researchgate.net By analogy, this compound can participate in multicomponent reactions to form highly substituted pyridinethione cores, which are valuable scaffolds in medicinal chemistry.

Table 1: Examples of Heterocyclic Synthesis from Thioamide Precursors

| Heterocycle | General Reactants | Plausible Product from this compound |

|---|---|---|

| Thiazole | α-Halocarbonyl Compound | 2-(1-(N-acetyl-N-ethylamino)ethyl)thiazole derivatives |

| Pyridinethione | α,β-Unsaturated Carbonyl | Substituted 2-(1-(N-acetyl-N-ethylamino)ethyl)pyridinethiones |

| Thiophene | Acetylenedicarboxylate | Functionalized thiophenes with an exocyclic double bond researchgate.net |

The reactivity of this compound extends to the formation of more complex fused ring systems. The reaction of thioamides with N-substituted maleimides, for example, can lead to the formation of bicyclic epithiopyrrolo[3,4-c]pyridines. nih.govresearchgate.net This cascade process involves an initial Michael addition of the thioamide sulfur to the maleimide (B117702), followed by intramolecular cyclization and further reaction with a second maleimide molecule to construct the bicyclic framework. nih.govresearchgate.net

Furthermore, the incorporation of functional groups from this compound into larger scaffolds can facilitate the synthesis of bicyclic N,S-acetals and other fused systems containing a β-lactam or thiazolidinone ring, which are significant structural motifs in many biologically active compounds. mdpi.comresearchgate.net

Utilization in Ligand Chemistry and the Formation of Coordination Complexes

The thioamide group in this compound possesses both a soft sulfur donor and a hard nitrogen donor, making it an excellent ligand for a variety of metal ions. Thioamides are known to form stable coordination complexes with numerous transition metals, including copper(I), cobalt(II), palladium(II), zinc(II), cadmium(II), and mercury(II). researchgate.netrsc.org

Coordination typically occurs through the sulfur atom, which acts as a soft Lewis base. ucj.org.uaresearchgate.net The lone pair of electrons on the sulfur atom can effectively coordinate to soft metal centers. Depending on the reaction conditions and the nature of the metal ion, the nitrogen atom of the thioamide can also participate in coordination, leading to chelate formation. The N-acetyl-N-ethylamino side chain could also influence the steric and electronic properties of the resulting metal complexes. The formation of mixed-ligand coordination polymers has been demonstrated with thioacetamide, copper(I) halides, and N,N'-donor ligands, resulting in compounds with interesting properties such as strong luminescence. rsc.org

Table 2: Potential Coordination Chemistry Applications

| Metal Ion | Potential Coordination Mode | Resulting Complex Type |

|---|---|---|

| Cu(I) | Monodentate (S-donor) | Dinuclear or Polymeric Complexes rsc.org |

| Pd(II) | Monodentate (S-donor) or Bidentate (S,N-chelate) | Square Planar Complexes ucj.org.ua |

| Co(II) | Monodentate (S-donor) | Tetrahedral or Octahedral Complexes researchgate.net |

| Zn(II) | Monodentate (S-donor) | Tetrahedral Complexes researchgate.net |

Role as a Precursor in the Synthesis of Specialty Chemicals and Functional Materials

Thioacetamide and its derivatives serve as valuable precursors for the synthesis of specialty chemicals and functional materials, primarily by acting as a controlled source of sulfur. wikipedia.orgsigmaaldrich.comresearchgate.net In materials science, thioacetamide is widely used for the preparation of metal sulfide nanocrystals and thin films. uta.edu For instance, it can be used as the sulfur source for the synthesis of Cadmium Sulfide (CdS) nanoparticles or Copper Indium Sulfide (CIS) thin films for photovoltaic applications. sigmaaldrich.comuta.edu

Upon thermal decomposition, thioacetamide releases hydrogen sulfide (H₂S) in situ, which then reacts with metal precursors to form the desired metal sulfide. uta.edu this compound could potentially be used in a similar manner, with its organic substituents possibly influencing the decomposition temperature, the reactivity of the released sulfur species, and the morphology of the resulting nanomaterials. This allows for the tuning of material properties for specific applications in electronics and photocatalysis.

Contribution to Organocatalysis or as a Reagent in Specific Organic Transformations

The application of thioamides is also emerging in the field of organocatalysis. The replacement of an amide's carbonyl oxygen with sulfur increases the acidity of the N-H protons, which can be beneficial for catalytic activity. Studies on prolinethioamides have shown that this increased acidity can have a positive effect on both the yield and stereoselectivity of direct aldol reactions compared to their amide counterparts. mdpi.com While this compound is not a primary amine and lacks the N-H proton, its thioamide functionality can still participate in other catalytic cycles or organic transformations.

Thioamides can undergo specific transformations such as transamidation, where the thioamide group is exchanged with an amine. researchgate.net This reaction can be catalyzed, for example, by antimony trichloride (SbCl₃) and provides a route to synthesize other amides from the thioamide precursor. researchgate.net Such chemoselective transformations highlight the utility of the thioamide group as a reactive handle in multi-step organic synthesis. nih.gov

Future Research Directions and Unexplored Avenues for 2 N Acetyl N Ethylamino Thioacetamide

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of thioamides has traditionally relied on methods that can be harsh, require specific and sometimes hazardous reagents, and may not be amenable to large-scale production. mdpi.com Future research into 2-(N-acetyl-N-ethylamino)thioacetamide should prioritize the development of synthetic routes that are not only efficient but also sustainable and scalable.

Recent advancements in the synthesis of thioamides have focused on greener methodologies. rsc.orgrsc.org One promising approach is the use of deep eutectic solvents (DESs) as both the solvent and catalyst. rsc.orgrsc.org These solvents are often biodegradable, non-toxic, and can be recycled, aligning with the principles of green chemistry. rsc.org A potential synthetic route for this compound could involve a one-pot reaction of N-ethylacetamide, paraformaldehyde, and elemental sulfur in a choline (B1196258) chloride-urea based DES. This approach would be a significant improvement over traditional methods that often require high temperatures and volatile organic solvents.

Another avenue for exploration is the development of catalyst-free and solvent-free reaction conditions. mdpi.com For instance, the reaction of aryl acetic acids with amines and elemental sulfur has been shown to produce thioamides without the need for a catalyst or solvent. mdpi.com Adapting such a method for the synthesis of this compound could offer a highly atom-economical and environmentally friendly route.

The following table summarizes potential modern synthetic strategies that could be adapted for the synthesis of this compound, highlighting their advantages over classical methods.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, acts as both solvent and catalyst. rsc.orgrsc.org | Reduced environmental impact, lower energy consumption, simplified purification. rsc.org |

| Catalyst- and Solvent-Free Reactions | High atom economy, minimal waste generation. mdpi.com | Cost-effective, simplified reaction setup, inherently safer process. |

| Water-Mediated Synthesis | Utilizes water as a green solvent, often proceeds without external energy input. organic-chemistry.org | Environmentally benign, readily available solvent, potential for mild reaction conditions. |

| Photoredox Catalysis | Uses light to drive chemical reactions, often under mild conditions. | High selectivity, access to novel reaction pathways. |

Investigation of Unexplored Reactivity Patterns and Novel Derivatization Opportunities

Thioamides are known to be more reactive than their amide counterparts, exhibiting both nucleophilic and electrophilic properties. nih.gov The sulfur atom can act as a nucleophile, while the thiocarbonyl carbon is electrophilic. This dual reactivity opens up a wide range of possibilities for the derivatization of this compound.

Future research should focus on exploring the reaction of the thioamide group in this compound with various electrophiles and nucleophiles to synthesize novel heterocyclic compounds. Thioamides are valuable precursors for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles, many of which exhibit interesting biological activities. researchgate.net For example, the reaction of this compound with α-haloketones could lead to the formation of substituted thiazoles.

Furthermore, the thioamide moiety can be used as a directing group in transition metal-catalyzed reactions to functionalize adjacent C-H bonds. This would allow for the introduction of a variety of substituents at specific positions, leading to a diverse library of derivatives of this compound. The development of such derivatization strategies is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

The exploration of silver(I)-promoted reactions of this compound could also be a fruitful area of research. Silver(I) salts have been shown to activate thioamides towards nucleophilic attack, enabling the synthesis of amidines and other derivatives under mild conditions. researchgate.netunimelb.edu.au

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The ability of molecules to self-assemble into well-defined supramolecular structures is a rapidly growing area of research with applications in materials science and nanotechnology. nih.govrsc.org Thioamides, with their distinct hydrogen bonding capabilities, are interesting building blocks for supramolecular chemistry. nih.gov Compared to amides, thioamides are better hydrogen bond donors but weaker acceptors. nih.gov

Future investigations should explore the self-assembly properties of this compound in various solvents and in the solid state. The presence of both a thioamide and an amide group within the same molecule could lead to complex and interesting hydrogen bonding networks. Understanding these interactions is key to designing and controlling the formation of supramolecular polymers, gels, and other organized structures.

The replacement of an oxosquaramide with a thiosquaramide has been shown to switch the self-assembly from a "head-to-tail" to a "stacked" arrangement, driven by an increase in the aromatic character of the squaramide synthon upon assembly. acs.org This highlights the profound impact that a single atom substitution can have on supramolecular organization. Similar studies on this compound and its derivatives could reveal novel self-assembly motifs.

The table below outlines key properties of thioamides relevant to supramolecular chemistry and their potential implications for this compound.

| Property | Comparison to Amides | Potential Implication for this compound |

| Hydrogen Bond Donating Ability | Stronger | Formation of robust and directional hydrogen bonds in self-assembled structures. nih.gov |

| Hydrogen Bond Accepting Ability | Weaker | Altered hydrogen bonding patterns compared to amide-based systems. nih.gov |

| C=S Bond Length | Longer than C=O | Geometric constraints that influence packing in the solid state and the structure of self-assembled aggregates. nih.gov |

| Dipole Moment | Generally smaller | Can affect solubility and interactions with polar solvents. |

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. springerprofessional.dersc.org For this compound, advanced theoretical modeling can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of this compound, identifying the most stable conformers and the energy barriers for rotation around its single bonds. nih.gov Such studies can also elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. springerprofessional.de

Furthermore, theoretical models can be used to predict the outcomes of reactions and to design more efficient synthetic routes. For example, by calculating the activation energies for different reaction pathways, it is possible to identify the most favorable conditions for a desired transformation. nih.gov Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and for the de novo design of molecules with specific properties. rsc.org Applying these methods to this compound could accelerate the discovery of new derivatives with interesting and useful properties.

In the context of supramolecular chemistry, computational studies can help to understand the non-covalent interactions that drive self-assembly. acs.org By modeling the formation of dimers and higher-order aggregates, it is possible to predict the most likely self-assembly motifs and to design molecules with tailored aggregation properties.

Q & A

What are the key structural features and functional groups of 2-(N-acetyl-N-ethylamino)thioacetamide that influence its reactivity and biological activity?

The compound contains a thioacetamide backbone (‑S‑C(=S)‑NH‑) with an N-acetyl-N-ethylamino substituent. The thioamide group enables sulfur-based reactivity (e.g., nucleophilic substitution), while the acetyl and ethyl groups modulate steric and electronic properties, impacting solubility and binding affinity to biological targets. Structural analogs with similar thioacetamide cores exhibit enhanced cytotoxicity when paired with electron-withdrawing groups (e.g., cyano, methoxy) .

What experimental protocols are recommended for synthesizing this compound with high purity and yield?

Synthesis typically involves:

- Step 1 : Condensation of 4-butylaniline with a brominated precursor (e.g., 2-bromoimidazole) under basic conditions (e.g., K₂CO₃).

- Step 2 : Thioacetylation using thiocarbamide derivatives in polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of reaction time (4–6 hours) and stoichiometric ratios .

How can researchers validate the purity and structural integrity of this compound during synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., thioamide proton at δ 10–12 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

- Quality Control : Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

What are the primary safety considerations when handling this compound in laboratory settings?

- Hazards : Potential carcinogenicity (Group 2B IARC classification for thioacetamide derivatives) and hepatotoxicity .

- Mitigation :

How do structural modifications (e.g., substituent changes) impact the compound’s pharmacological profile and toxicity?

| Substituent | Effect on Activity | Toxicity Considerations |

|---|---|---|

| Cyano (-CN) | Enhances cytotoxicity via DNA intercalation | May increase metabolic instability |

| Chlorophenyl | Improves target selectivity (e.g., kinase inhibition) | Risk of bioaccumulation |

| Methoxy (-OCH₃) | Boosts solubility and membrane permeability | Potential for CYP450 inhibition |

Contradictions arise when substituents improve efficacy but exacerbate toxicity (e.g., thioacetamide-induced liver fibrosis in rodent models ).

What strategies can resolve contradictions in reported biological activity across studies?

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Model Selection : Compare in vitro (cell lines) vs. in vivo (rodent hepatotoxicity models) data to contextualize discrepancies .

- Batch Consistency : Ensure compound purity (>98%) and confirm solvent/DMSO effects on activity .

How can researchers design mechanistic studies to elucidate the compound’s mode of action?

- Target Identification : Use affinity chromatography or SPR to screen for protein binding partners .

- Pathway Analysis : Perform RNA-seq or proteomics on treated cells to map apoptosis/oxidative stress pathways .

- Metabolic Profiling : Investigate hepatic clearance and metabolite formation using LC-MS/MS .

What emerging applications are being explored for thioacetamide derivatives in non-pharmacological research?

- Material Science : As sulfur donors in nanoparticle synthesis (e.g., CdS quantum dots) .

- Chemical Probes : For studying sulfur-transfer enzymes (e.g., cysteine desulfurases) .

How do in vitro and in vivo models differ in evaluating this compound’s therapeutic potential?

What computational tools are recommended for predicting structure-activity relationships (SAR)?

- Molecular Docking (AutoDock Vina) : Screen binding affinity to targets (e.g., EGFR, tubulin) .

- QSAR Models : Train datasets on cytotoxicity data from analogs with substituent variations .

- ADMET Prediction (SwissADME) : Estimate solubility, logP, and CYP interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.